molecular formula C15H27N5O7S B12519263 L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine CAS No. 798541-17-0

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine

Cat. No.: B12519263
CAS No.: 798541-17-0
M. Wt: 421.5 g/mol
InChI Key: JIYJTYFUNXHPEK-IRHRITDKSA-N
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Description

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: L-threonine, L-cysteine, L-glutamine, and L-alanine, linked via peptide bonds. For instance, peptides containing cysteine residues (e.g., CAS 489426-43-9 in ) often exhibit disulfide bond formation, which can influence stability and biological activity . Similarly, glutamine and threonine residues contribute to hydrophilicity and hydrogen bonding, critical for interactions in enzymatic or receptor-binding contexts .

Properties

CAS No.

798541-17-0

Molecular Formula

C15H27N5O7S

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27N5O7S/c1-6(15(26)27)18-12(23)8(3-4-10(16)22)19-13(24)9(5-28)20-14(25)11(17)7(2)21/h6-9,11,21,28H,3-5,17H2,1-2H3,(H2,16,22)(H,18,23)(H,19,24)(H,20,25)(H,26,27)/t6-,7+,8-,9-,11-/m0/s1

InChI Key

JIYJTYFUNXHPEK-IRHRITDKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for cysteine and threonine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purity and yield of the peptide are critical factors, and high-performance liquid chromatography (HPLC) is commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in stabilizing protein structures. The peptide can also interact with cellular receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine with structurally related peptides identified in the evidence, focusing on sequence variations, molecular properties, and functional implications:

Compound CAS Number Sequence/Amino Acid Composition Molecular Formula Molecular Weight Key Features
This compound (hypothetical) N/A Thr-Cys-Gln-Ala C₁₇H₃₀N₆O₈S¹ ~494.5 g/mol² Contains cysteine (potential disulfide bonding), hydrophilic residues.
D-Arg-L-Ala-L-Asn-L-Lys-L-Thr-L-Gln-L-Ala () 616882-75-8 D-Arg-Ala-Asn-Lys-Thr-Gln-Ala C₃₁H₅₇N₁₃O₁₁ 787.865 g/mol Incorporates D-arginine; longer chain (heptapeptide) with charged residues.
L-Cys-Gly-Ala-Thr () 489426-43-9 Cys-Gly-Ala-Thr Not provided Not provided Shorter sequence; glycine enhances flexibility.
L-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg () 574750-22-4 Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg Not provided Not provided Extended sequence with multiple threonine and cysteine residues.
Cyclic disulfide-containing peptide (, e.g., CAS 103237-51-0) 103237-51-0 Ac-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr (cyclic disulfide) Not provided Not provided Cyclic structure enhances stability; D-amino acids confer protease resistance.

¹ Hypothetical formula based on amino acid composition. ² Estimated using average residue masses.

Key Structural and Functional Differences:

Sequence Length and Composition: The hypothetical tetrapeptide is shorter than most analogs (e.g., the heptapeptide in ), which may limit its binding affinity but improve membrane permeability .

Disulfide Bonding Potential: Cysteine-containing peptides (e.g., CAS 489426-43-9 and CAS 574750-22-4) may form intra- or intermolecular disulfide bonds, enhancing structural rigidity . Cyclic disulfide peptides (e.g., CAS 103237-51-0) exhibit increased metabolic stability, a feature absent in linear sequences like the hypothetical tetrapeptide .

Functional Residues :

  • Glutamine and threonine residues in the target peptide suggest roles in hydrogen bonding or glycosylation, similar to CAS 574750-22-4 .
  • Glycine in CAS 489426-43-9 provides conformational flexibility, which the target peptide lacks .

Biological Activity

L-Threonyl-L-cysteinyl-L-glutaminyl-L-alanine is a peptide composed of four amino acids: L-threonine, L-cysteine, L-glutamine, and L-alanine. This compound exhibits various biological activities that are significant in both biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

1. Chemical Structure and Synthesis

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

  • Attachment of the first amino acid : L-alanine is attached to the resin.
  • Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
  • Coupling : The subsequent amino acids (L-glutamine, L-cysteine, and L-threonine) are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Repetition : The deprotection and coupling steps are repeated until the desired peptide is formed.

2. Biological Activities

This compound exhibits several notable biological activities:

The biological activity of this compound can be attributed to several mechanisms:

  • Disulfide Bond Formation : The cysteine residue can form disulfide bonds with other cysteine residues, enhancing structural stability and biological activity.
  • Protein Folding and Stability : This peptide can serve as a model for studying protein folding due to its ability to form stable structures through disulfide linkages .

4. Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of peptides similar to this compound:

StudyFindings
Investigated the mechanism of action involving disulfide bond formation enhancing stability in proteins.
Reported antimicrobial properties in similar peptides, suggesting potential therapeutic uses against infections.
Explored the role of cysteine in oxidative stress responses, linking it to broader metabolic functions.

5. Potential Applications

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals : Development of new antimicrobial agents or antioxidants.
  • Biotechnology : Use in protein engineering to enhance stability and functionality.
  • Nutraceuticals : Possible incorporation into dietary supplements aimed at improving health through antioxidant effects.

6.

This compound is a peptide with promising biological activities stemming from its unique amino acid composition. Its ability to form disulfide bonds enhances its stability and potential therapeutic applications. Ongoing research into its mechanisms and effects will further elucidate its role in health and disease management.

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